molecular formula C15H14ClFN4O B2530726 2-chloro-4-fluoro-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide CAS No. 2034478-01-6

2-chloro-4-fluoro-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide

Cat. No. B2530726
CAS RN: 2034478-01-6
M. Wt: 320.75
InChI Key: YRAHHSGTFLJWPA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the nucleophilic substitution of fluorine in halogenated precursors. For instance, the synthesis of novel pyrazolo[1,5-a][1,4]benzodiazepines and an imidazo-benzodiazepinone was achieved by reacting 2-fluoro-5-nitrobenzophenone with different esters . Similarly, the synthesis of imidazo[1,2-b]pyridazines was reported from the corresponding 3-unsubstituted imidazo[1,2-b]pyridazines and N-(hydroxymethyl)benzamides . Although the exact synthesis of 2-chloro-4-fluoro-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide is not detailed, it likely follows a similar pathway involving multiple steps such as cyclization, alkylation, hydrolysis, and halogenation, as suggested by the synthesis of 1-(4-fluorobenzyl)-2-chloro-1H-benzo[d]imidazole .

Molecular Structure Analysis

The molecular structure of compounds within this family is characterized by the presence of imidazole or pyrazole rings fused to other aromatic systems. The presence of substituents such as chloro, fluoro, and benzamide groups can significantly influence the electronic distribution and steric hindrance within the molecule, potentially affecting its biological activity and binding affinity to biological targets .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically include nucleophilic aromatic substitution, where a nucleophile replaces a leaving group such as fluorine. The reactivity of the compounds can be influenced by the presence of electron-withdrawing or electron-donating groups, which can either activate or deactivate the aromatic ring towards further chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are not explicitly detailed in the provided papers. However, it can be inferred that the presence of halogens and the rigid fused ring system could affect properties such as solubility, melting point, and stability. The benzamide moiety could also contribute to the compound's ability to engage in hydrogen bonding, which might influence its solubility in various solvents and its interaction with biological targets .

Scientific Research Applications

Synthesis and Characterization

Research into related compounds often focuses on the synthesis and characterization of novel fluorinated and chlorinated benzamide derivatives. These studies aim to explore new pathways in medicinal chemistry, utilizing the unique properties of such compounds to develop potential therapeutic agents. For instance, the synthesis of fluorinated pyrazoles and their evaluation for biological activities indicate a continued interest in these compounds for their potential as building blocks in drug discovery (Surmont et al., 2011).

Biological Evaluation

Compounds with a similar structural motif have been evaluated for various biological activities. For example, derivatives of imidazo[1,2-a]pyridines have been synthesized and assessed for their potential as antiulcer agents, showcasing the diverse pharmacological applications of these compounds (Starrett et al., 1989). Furthermore, the exploration of substituted imidazo[1,5-a]pyrazines for the study of peripheral benzodiazepine receptors using positron emission tomography highlights the role of such compounds in neurodegenerative disorder research (Fookes et al., 2008).

Future Directions

The future directions for research on this compound could involve further exploration of its potential biological activities, given the broad range of activities exhibited by imidazole derivatives . Additionally, the development of more efficient synthesis methods, particularly those that are environmentally friendly, could be a focus .

properties

IUPAC Name

2-chloro-4-fluoro-N-[2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClFN4O/c1-10-8-14-20(6-7-21(14)19-10)5-4-18-15(22)12-3-2-11(17)9-13(12)16/h2-3,6-9H,4-5H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRAHHSGTFLJWPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN(C2=C1)CCNC(=O)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-4-fluoro-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide

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